molecular formula C20H23N5O3 B2366289 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-26-2

3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2366289
CAS No.: 483995-26-2
M. Wt: 381.436
InChI Key: QFJWGEGBVMJBEE-UHFFFAOYSA-N
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Description

This compound belongs to the class of tetrazole-containing propanamide derivatives, characterized by a central propanamide backbone substituted with a 2,5-dimethoxyphenyl group at position 3 and a 2,4-dimethylphenyl group at the N-position.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-7-17(13(2)9-12)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)6-8-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJWGEGBVMJBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic molecule with the molecular formula C20H23N5O3C_{20}H_{23}N_{5}O_{3} and a molecular weight of approximately 381.44 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrazole moiety, which is known for its diverse biological activities. The structural representation is as follows:

  • IUPAC Name : 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Molecular Formula : C20H23N5O3C_{20}H_{23}N_{5}O_{3}
  • Molecular Weight : 381.44 g/mol
  • Canonical SMILES : CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C
PropertyValue
Molecular FormulaC20H23N5O3
Molecular Weight381.44 g/mol
Purity>90%
LogP4.352
Polar Surface Area76.467

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing tetrazole groups. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study on related tetrazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.

Antimicrobial Activity

Tetrazole-containing compounds have been explored for their antimicrobial properties. The presence of the tetrazole ring enhances the interaction with microbial enzymes, leading to effective inhibition.

  • Research Findings : In vitro studies indicated that certain tetrazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide may possess similar properties.

Neuroprotective Effects

The neuroprotective effects of tetrazole derivatives have also been documented, particularly in models of neurodegenerative diseases.

  • Case Study : Research has shown that certain tetrazoles can inhibit neuronal nitric oxide synthase, providing a protective effect against neurotoxicity induced by substances like methamphetamine.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

  • Research Findings : In animal models, related compounds demonstrated reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituent positions, aryl groups, and heterocyclic moieties. Key differences include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
Target Compound C₂₀H₂₃N₅O₃ 367.41 2,5-dimethoxy (phenyl), 2,4-dimethyl (N-aryl) Tetrazole, propanamide backbone
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () C₁₉H₂₁N₅O₄ 383.41 2,3-dimethoxy (phenyl), 4-methoxy (N-aryl) Increased methoxy groups, altered substitution pattern
3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () C₁₉H₂₁N₅O₄ 383.41 2,5-dimethoxy (phenyl), 2-methoxy (N-aryl) Reduced steric bulk at N-aryl group
N-(2,4-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide () C₁₅H₂₀N₂O₂ 260.33 Oxazole core, isopropyl substituent Oxazole instead of tetrazole; simpler structure
Compound 7e () C₁₇H₁₉N₅O₂S₂ 389 Thiazole-oxadiazole-sulfanyl chain, 2,4-dimethyl (N-aryl) Sulfur-containing heterocycles; higher polarity

Key Observations :

  • N-Aryl Group : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, which could affect binding to biological targets compared to smaller N-aryl groups (e.g., 2-methoxyphenyl in ) .
  • Heterocyclic Core : Replacement of tetrazole with oxazole () or thiazole-oxadiazole () alters hydrogen-bonding capacity and metabolic stability .

Pharmacological Implications (Inferred from Analogs)

  • Methoxy and Methyl Groups : Electron-donating substituents (methoxy, methyl) may enhance stability against oxidative metabolism, extending half-life compared to unsubstituted analogs .

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